4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has been studied using X-ray diffraction . The crystal structure of protein tyrosine phosphatase 1B complexed with this compound has been deposited in the Protein Data Bank .Physical And Chemical Properties Analysis
The compound “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has a molecular weight of 271.247 . Its chemical formula is C10H9NO6S .Scientific Research Applications
Synthesis Methods
- Palladium-Copper Catalysis : A study by Raju et al. (2006) discusses a convenient protocol for the construction of α-pyrone fused with thiophene, which involves palladium-mediated cross-coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes. This method demonstrates a tandem C–C bond forming reaction in the presence of a palladium catalyst, leading to the formation of 5-substituted thieno[2,3-c]pyran-7-ones in good yields (Raju et al., 2006).
- Greener Synthesis with Ultrasound Irradiation : Rao et al. (2014) reported a greener and practical synthesis of 5-substituted thieno[2,3-c]pyran-7-ones using Cu-catalyzed coupling-cyclization of 3-iodothiophene-2-carboxylic acid with terminal alkynes under ultrasound irradiation. This process utilized an inexpensive and Pd- and ligand-free methodology (Rao et al., 2014).
Potential Applications
- Pharmacological Interest : The derivatives of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid, such as thieno[2,3-c]pyran-7-ones, have been indicated to be of potential pharmacological interest due to their presence in bioactive agents and drugs (Raju et al., 2006).
- Fluorescence Applications : Sahu et al. (2014) synthesized a series of thieno[3,2-c]pyrans showing substituent-dependent fluorescence. These compounds demonstrated high fluorescence quantum yields with large Stokes shifts, indicating potential applications in optical and fluorescent technologies (Sahu et al., 2014).
- Material Science Applications : Dhayalan et al. (2015) developed a new spirobi[thieno[2,3-c]pyran] which, upon selective mono- or dimetalation, was used to prepare soluble conjugated oligothiophenes and pyrene derivatives. This indicates its potential application in material science, particularly in the development of novel organic materials (Dhayalan et al., 2015).
Future Directions
The improved efficacy of second-generation correctors with VX-770 and ongoing efforts in discovering new CFTR potentiators promise an encouraging future for CF therapy . The ability to rationally design effective compounds with improved pharmacological properties may hold the key to an ultimate cure of CF .
properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620356 | |
Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid | |
CAS RN |
1169491-14-8 | |
Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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